The compound (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is a complex organic molecule characterized by its unique structure that includes a conjugated double bond system and multiple aromatic rings. This compound belongs to the class of acrylic acids, which are known for their diverse chemical reactivity and biological activities. The presence of the diphenylbutenyl moiety suggests potential applications in pharmaceuticals and materials science due to its ability to engage in various chemical interactions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is an area of significant interest. Compounds with similar structures often exhibit:
The specific biological effects of this compound would require detailed pharmacological studies to establish its efficacy and safety profile .
Several methods exist for synthesizing (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid, including:
These methods provide routes to obtain high yields and purity of the target compound .
The applications of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid span various fields:
Interaction studies are crucial for understanding how (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid interacts with biological targets:
Such studies are fundamental for advancing this compound towards practical applications
Similar compounds include: The uniqueness of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid lies in its specific diphenylbutenyl moiety which may confer distinct biological activities compared to these similar compounds. Its complex structure allows for diverse interactions within biological systems, making it a candidate for further research and development .Comparison Table
Compound Name Structure Type Notable Activities (2E)-3-{4-[...]} Diphenyl acrylic acid Antioxidant, potential anticancer Cinnamic Acid Phenylpropene Antioxidant, anti-inflammatory Trans-Stilbene Biphenyl Anticancer Curcumin Polyphenol Anti-inflammatory, antioxidant
The crystal structure of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid bound to the human estrogen receptor alpha ligand-binding domain has been extensively characterized through X-ray crystallography studies [1] [2]. The compound, also known as GW5638, was co-crystallized with the estrogen receptor alpha ligand-binding domain and solved at high resolution, providing detailed insights into its three-dimensional structure and binding interactions.
The crystallographic analysis was performed using data collected at the Advanced Photon Source beamline 14-BM-C [3]. The crystal belonged to the hexagonal space group P 61 2 2 with unit cell parameters of a = 136.031 Å, b = 136.031 Å, c = 357.626 Å, and angles α = β = 90°, γ = 120° [3]. The structure was solved using molecular replacement methods with the estrogen receptor alpha structure from PDB entry 1ERT as the starting model [3].
The diffraction data extended to a resolution of 2.65 Å with an overall R-merge value of 0.072 [3]. Data collection was performed at 105 K using an ADSC QUANTUM 4 CCD detector with a wavelength of 0.9 Å [3]. The completeness of the data was 96.8% in the highest resolution shell [3]. The Matthews coefficient was calculated to be 5.33, indicating a solvent content of 76.94% [3].
The refined structure exhibited good stereochemical quality with R-factor and R-free values of approximately 0.20 and 0.236, respectively [1] [2]. The protein structure was refined using standard crystallographic procedures, and the ligand was clearly visible in the electron density maps [1]. The crystallographic analysis revealed that (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid occupies the hydrophobic ligand-binding pocket of the estrogen receptor alpha in a manner distinct from that of estradiol [1] [2].
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P 61 2 2 |
| Unit Cell Dimensions | a = 136.031 Å, b = 136.031 Å, c = 357.626 Å |
| Unit Cell Angles | α = 90°, β = 90°, γ = 120° |
| Resolution Range | 30.0 - 2.65 Å |
| R-merge | 0.072 |
| Completeness | 96.8% |
| Temperature | 105 K |
| Wavelength | 0.9 Å |
| Matthews Coefficient | 5.33 |
| Solvent Content | 76.94% |
The electron density maps clearly defined the position and orientation of the ligand within the binding pocket [1]. The compound was found to adopt an extended conformation that allows it to interact with multiple residues within the ligand-binding domain [1] [2]. Unlike the compact binding mode observed for estradiol, (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid extends across a larger portion of the binding cavity [1].
The crystallographic data revealed that the compound forms a trimeric structure in the asymmetric unit, consistent with the oligomerization state observed for other estrogen receptor alpha ligand complexes [1] [4]. The overall fold of the ligand-binding domain remains similar to other agonist structures, with the characteristic three-layer antiparallel alpha-helical sandwich architecture preserved [1].
The stereochemical configuration of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is of critical importance for its biological activity and molecular recognition properties [5] [6]. The compound contains two distinct double bond systems, each with defined E-configuration that significantly influences its three-dimensional shape and interaction capabilities with biological targets.
The acrylic acid moiety features a (2E)-configured double bond between the C-2 and C-3 carbon atoms [5] [6]. This E-configuration positions the carboxyl group and the substituted phenyl ring on opposite sides of the double bond plane, creating an extended linear arrangement that is essential for proper fitting within the estrogen receptor binding pocket [6]. The E-configuration ensures minimal steric clash between the carboxyl functionality and the aromatic system, allowing for optimal molecular geometry.
The second stereochemical element involves the (1E)-configured double bond within the diphenylbutenyl substituent [5] [6]. This double bond connects the ethyl-bearing carbon to the diphenyl-substituted carbon, with the E-configuration placing the ethyl group and one phenyl ring on opposite sides of the double bond [6]. This stereochemical arrangement is crucial for the overall molecular shape and contributes significantly to the compound's ability to interact with specific amino acid residues within the receptor binding site.
| Double Bond System | Configuration | Structural Impact |
|---|---|---|
| Acrylic acid C=C | (2E) | Extended linear arrangement, minimal steric hindrance |
| Diphenylbutenyl C=C | (1E) | Optimal positioning of phenyl rings and ethyl group |
The stereochemical analysis reveals that the E-configurations of both double bonds work synergistically to create a molecular architecture that maximizes binding affinity while minimizing unfavorable steric interactions [6]. The extended conformation resulting from these configurations allows the compound to span across multiple binding subsites within the estrogen receptor ligand-binding domain [1] [2].
Nuclear magnetic resonance studies have confirmed the stereochemical assignments through characteristic coupling patterns and chemical shift analysis [6]. The E-configuration of the acrylic acid double bond is evidenced by the trans-coupling constant between the olefinic protons, typically observed in the range of 15-16 Hz [6]. Similarly, the diphenylbutenyl double bond exhibits NMR characteristics consistent with E-geometry.
The importance of maintaining these specific stereochemical configurations becomes apparent when considering structure-activity relationships within this chemical class [7] [8]. Isomerization to Z-configurations or the presence of geometric isomer mixtures generally results in reduced biological activity, emphasizing the critical nature of the double bond geometries for optimal receptor interaction [8].
Computational quantum mechanical studies using density functional theory methods have provided valuable insights into the electronic structure and molecular properties of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid [9] [10]. These calculations have elucidated the distribution of electron density, molecular orbital characteristics, and electronic properties that govern the compound's reactivity and binding behavior.
The highest occupied molecular orbital analysis reveals significant conjugation across the extended π-system formed by the acrylic acid double bond and the aromatic rings [10]. The electron density distribution shows delocalization extending from the carboxyl group through the phenyl linker to the diphenylbutenyl substituent [10]. This extended conjugation system contributes to the compound's electronic stability and influences its interaction capabilities with biological targets.
The lowest unoccupied molecular orbital calculations indicate regions of the molecule that are susceptible to nucleophilic attack or electron donation [10]. The carbonyl carbon of the carboxyl group and specific positions on the aromatic rings show enhanced electrophilic character, which may be relevant for covalent modification or metabolic transformation [10].
Dipole moment calculations reveal a significant molecular dipole of approximately 2.8 Debye units, oriented primarily along the molecular long axis [10]. This dipole moment contributes to the compound's ability to form favorable electrostatic interactions with polar amino acid residues within the estrogen receptor binding site [10]. The polarizability of the molecule, calculated to be approximately 45.2 cubic angstroms, indicates significant capacity for induced dipole interactions [10].
| Electronic Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron donating capability |
| LUMO Energy | -1.8 eV | Electron accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Electronic stability |
| Dipole Moment | 2.8 Debye | Electrostatic interaction potential |
| Polarizability | 45.2 Ų | Induced dipole interaction capacity |
Frontier molecular orbital analysis demonstrates that the compound possesses appropriate electronic characteristics for favorable binding interactions with the estrogen receptor [10]. The HOMO-LUMO energy gap of 4.4 eV indicates reasonable electronic stability while maintaining sufficient reactivity for biological activity [10].
Electrostatic potential surface calculations reveal regions of positive and negative charge distribution across the molecular surface [10]. The carboxyl group exhibits strong negative electrostatic potential, while regions of the aromatic system show positive potential, creating a complementary charge distribution that facilitates binding to the estrogen receptor [10]. These calculations have been instrumental in understanding the molecular basis for the compound's selective estrogen receptor modulator activity [10].
The quantum mechanical calculations also provide insights into vibrational frequencies and molecular dynamics properties [10]. The calculated infrared spectrum shows characteristic absorption bands corresponding to the carboxyl C=O stretch, aromatic C=C stretches, and various C-H deformation modes [10]. These computational predictions have been validated through comparison with experimental spectroscopic data [10].
Comparative molecular field analysis studies have been conducted to understand the three-dimensional quantitative structure-activity relationships of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid relative to tamoxifen and related triphenylethylene derivatives [7] [10] [8]. These computational studies provide critical insights into the steric and electrostatic factors that govern biological activity within this chemical class.
The CoMFA analysis incorporated a dataset of 64 structurally related compounds including tamoxifen, its metabolites, and various synthetic analogues [10] [8]. The molecules were aligned based on their common pharmacophoric features, with particular attention to the positioning of hydroxyl groups and aromatic ring systems [8]. The alignment procedure utilized the crystal structure of tamoxifen bound to the estrogen receptor as a template for optimal superposition [8].
The resulting CoMFA model achieved significant statistical validation with a cross-validated r² value of 0.62 and a conventional r² of 0.96 [10]. The model incorporated both steric and electrostatic field contributions, with relative weights of 28% and 35%, respectively [10]. An additional lipophilic field component contributed 37% to the overall model, highlighting the importance of hydrophobic interactions in this series [10].
| CoMFA Component | Contribution (%) | Significance |
|---|---|---|
| Steric Field | 28 | Spatial fit within binding pocket |
| Electrostatic Field | 35 | Charge complementarity |
| Lipophilic Field | 37 | Hydrophobic interactions |
The steric field analysis revealed that (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid occupies a unique region of steric space compared to tamoxifen [8]. The extended linear conformation of the acrylic acid derivative allows it to access binding subsites that are not utilized by the more compact tamoxifen structure [8]. Areas of favorable steric bulk were identified near the terminal phenyl rings, while regions requiring minimal steric occupancy were located around the central double bond systems [8].
Electrostatic field mapping demonstrated the importance of specific charge distributions for optimal estrogen receptor binding [10] [8]. The carboxyl group of the acrylic acid derivative contributes significant negative electrostatic potential that interacts favorably with positively charged amino acid residues within the receptor [8]. This electrostatic interaction pattern differs substantially from that observed for tamoxifen, which relies primarily on hydroxyl group interactions [8].
The CoMFA model successfully predicted the biological activities of test set compounds with high accuracy, demonstrating the robust nature of the structure-activity relationships identified [10]. The analysis revealed that (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid represents an optimal balance of steric, electrostatic, and lipophilic properties for estrogen receptor interaction [10] [8].
Comparative analysis with tamoxifen revealed key structural differences that account for the distinct pharmacological profiles of these compounds [7] [8]. While tamoxifen functions as a selective estrogen receptor modulator with mixed agonist-antagonist properties, (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid exhibits a different pattern of receptor activation [7]. The CoMFA results suggest that the positioning of the carboxyl group creates unique electrostatic interactions that influence the conformational dynamics of the estrogen receptor upon ligand binding [8].